N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-10-6(11)4-9-7(12)5-2-1-3-13-5/h1-3H,4,8H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDYUOHQBZJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydrazine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide.
Hydrazine derivatives: Compounds containing the hydrazine group, which exhibit similar reactivity.
Carboxamides: A class of compounds with the carboxamide functional group, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of a furan ring, hydrazinecarbonyl group, and carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Biological Activity
N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula and its structural features that contribute to its biological activities. The presence of the furan ring and hydrazine moiety is significant for its interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of various derivatives related to this compound. For instance, derivatives synthesized from furan-2-carboxamide have shown promising results against several cancer cell lines, including HepG2, Huh-7, and MCF-7.
Case Study: Anti-Cancer Efficacy
In a study evaluating the anti-cancer activity of carbamothioyl-furan-2-carboxamide derivatives, compound 4d exhibited the highest efficacy with cell viability rates of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7 cell lines respectively. Comparatively, standard doxorubicin showed a significantly lower cell viability rate of 0.62% after 48 hours of treatment .
Table 1: Anti-Cancer Activity of Selected Compounds
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4d | Huh-7 | 45.09 |
| 4d | MCF-7 | 41.81 |
| Doxorubicin | HepG2 | 0.62 |
Anti-Microbial Activity
The anti-microbial properties of this compound have also been explored. In vitro tests demonstrated significant activity against various bacterial strains, including E. coli and S. aureus.
Case Study: Anti-Microbial Efficacy
In a comparative study, compounds derived from furan-2-carboxamide displayed inhibition zones against bacterial strains with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL. For example, compound 4b showed an inhibition zone of 10.5 mm against E. coli .
Table 2: Anti-Microbial Activity of Selected Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4f | B. cereus | 16 | 230 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and microbial resistance mechanisms. Structure–activity relationship (SAR) studies indicate that modifications in the substituents on the phenyl ring can significantly enhance anti-cancer activity, suggesting a potential pathway for drug development .
Future Directions
Given the promising results associated with this compound and its derivatives, further research is warranted to explore:
- Optimization : Structural modifications to enhance potency and selectivity.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Understanding detailed pathways through which these compounds exert their effects.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide and its derivatives?
The compound can be synthesized via hydrazinolysis of ester precursors under reflux conditions. For example, hydrazinolysis of ethyl esters in ethanol at reflux for 8 hours yields hydrazide derivatives in ~95% purity, confirmed by the disappearance of ester proton signals in <sup>1</sup>H NMR (e.g., δ 4.7 ppm for NH2 and δ 12.4 ppm for NH) . Brominated derivatives require bromine addition in methylene chloride under reflux (30 minutes), followed by recrystallization .
Q. How are this compound derivatives characterized spectroscopically?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic peaks for hydrazide NH2 (δ 4.7 ppm) and NH (δ 12.4 ppm) .
- FT-IR : Absorbances for C=O (amide I band, ~1650 cm<sup>-1</sup>), N-H (~3300 cm<sup>-1</sup>), and C=S (~1250 cm<sup>-1</sup>) in thiourea derivatives .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) to confirm molecular weight .
Q. What biological activities are associated with this compound class?
Derivatives exhibit antifungal (via inhibition of fungal acetyl-CoA carboxylase ) and anticancer properties (e.g., tubulin polymerization inhibition ). Antimicrobial activity against drug-resistant pathogens (e.g., A. baumannii) is validated via MIC assays and computational docking .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or bioactivity data?
Density Functional Theory (DFT) simulations predict vibrational frequencies (FT-IR/Raman) and electronic transitions (UV-Vis) to validate experimental data. For example, deviations in NMR chemical shifts can arise from solvent effects or intramolecular hydrogen bonding, which DFT can model by optimizing molecular geometries in implicit solvent fields .
Q. What strategies mitigate synthetic challenges in brominated derivatives?
Bromination of acetonyl precursors may yield diastereomers due to steric hindrance. X-ray crystallography (e.g., C–Br bond lengths: ~1.9 Å ) and HPLC chiral separation are critical for isolating enantiopure products. Reaction conditions (e.g., bromine stoichiometry, temperature) must be optimized to avoid over-bromination .
Q. How does structural modification enhance target specificity (e.g., EGFR inhibition)?
Introducing electron-withdrawing groups (e.g., nitro, sulfonamide) at the phenyl ring improves EGFR binding affinity. Docking studies (AutoDock Vina) correlate substituent polarity with binding energy (ΔG ≤ -9 kcal/mol) . For metal complexes (e.g., Co(II), Cu(II)), coordination geometry (octahedral vs. square planar) modulates DNA intercalation efficiency .
Q. How are crystallographic data used to validate intramolecular interactions?
Single-crystal X-ray diffraction reveals planarity deviations in the furan-carboxamide moiety (dihedral angle: ~9.7° with phenyl rings) and intramolecular H-bonding (N–H⋯O, 2.6 Å) that stabilize the amide conformation . These insights guide SAR studies to optimize steric and electronic effects .
Methodological Challenges & Solutions
Q. Addressing low yields in Suzuki-Miyaura cross-coupling reactions
Q. Resolving overlapping signals in <sup>1</sup>H NMR spectra
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
